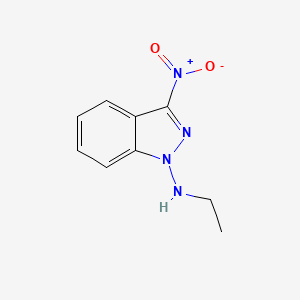

N-Ethyl-3-nitro-1H-indazol-1-amine

Description

Properties

CAS No. |

185011-37-4 |

|---|---|

Molecular Formula |

C9H10N4O2 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

N-ethyl-3-nitroindazol-1-amine |

InChI |

InChI=1S/C9H10N4O2/c1-2-10-12-8-6-4-3-5-7(8)9(11-12)13(14)15/h3-6,10H,2H2,1H3 |

InChI Key |

VUFXMMKXGNQPLC-UHFFFAOYSA-N |

Canonical SMILES |

CCNN1C2=CC=CC=C2C(=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of the N Ethyl 3 Nitro 1h Indazol 1 Amine Scaffold

Reactivity Profile of the Nitro Group at Position 3

The nitro group at the C3 position of the indazole ring is a key functional handle that significantly influences the molecule's electronic properties and provides a gateway to further derivatization, most notably through reduction to an amino group.

The conversion of a 3-nitroindazole to a 3-aminoindazole is a fundamental transformation, yielding a valuable building block for various applications. This reduction can be accomplished using several well-established methods, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro groups to their corresponding amines are widely applicable to the nitroindazole scaffold. wikipedia.org These include catalytic hydrogenation and chemical reduction using metals in acidic media or metal salts. researchgate.netcommonorganicchemistry.com

Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. wikipedia.orgresearchgate.net Catalytic hydrogenation using 10% Pt on carbon in acetic acid is also effective and relatively immune to catalyst poisons. researchgate.net For substrates sensitive to dehalogenation, Raney Nickel is a preferred alternative to Pd/C. commonorganicchemistry.com

Metal-Based Reductions: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and robust method for nitro group reduction. researchgate.netcommonorganicchemistry.com Stannous chloride (SnCl₂) is particularly noted for its mildness, allowing for the selective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comresearchgate.net Studies on 4-nitroindazoles have shown that anhydrous SnCl₂ in alcohol can effectively reduce the nitro group to an amine. researchgate.net Similarly, the reduction of 6-nitroindazole (B21905) derivatives has been achieved using iron powder in an ethanol/water mixture with HCl. nih.gov

The resulting 3-aminoindazoles are versatile intermediates. For instance, they can be prepared by the condensation of specific nitriles with hydrazine (B178648) hydrate, providing a direct route to these valuable compounds. rsc.orgchemrxiv.org

Table 1: Selected Methods for the Reduction of Nitroindazoles

| Reagent/Catalyst | Solvent | Conditions | Notes |

| H₂/Pd-C | Ethanol/Methanol | 2 atm | Effective for general nitro reduction. researchgate.net |

| H₂/Raney Nickel | - | - | Used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe/HCl | Ethanol/Water | Reflux | A common method for reducing nitro groups. nih.gov |

| SnCl₂ (anhydrous) | Alcohol | 60°C | Offers good chemoselectivity for the nitro group. researchgate.net |

| Hydrazine Hydrate/Pd-C | Methanol | Reflux | An alternative to using hydrogen gas. researchgate.net |

The nitro group (NO₂) is a potent electron-withdrawing group, and its placement at the C3 position profoundly impacts the electronic landscape of the indazole ring. This electronic influence dictates the scaffold's reactivity towards various reagents.

The electron-withdrawing nature of the nitro group deactivates the bicyclic aromatic system towards electrophilic aromatic substitution (EAS). rongyaobio.com Reactions that would typically occur on an unsubstituted indazole ring, such as nitration or halogenation, become more difficult.

Conversely, this deactivation makes the indazole ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. researchgate.netmdpi.com This effect is crucial in synthetic strategies where the nitro group is used to direct the addition of nucleophiles before being subsequently reduced or transformed. mdpi.com The presence of the nitro group also increases the acidity of the N-H proton in the pyrazole (B372694) ring, affecting its reactivity in base-mediated reactions. nih.gov Furthermore, the electronic properties, and by extension the reactivity, are influenced by the specific isomer (N1 vs. N2 substitution) and the solvent environment. proquest.com

Transformations Involving the N-Ethyl-1-amine Moiety

The exocyclic N-ethyl-1-amine group is another key site for chemical modification, allowing for the introduction of a wide array of substituents through standard amine chemistry.

The N-amino group of the indazole scaffold can readily undergo reactions typical of primary or secondary amines, such as acylation and sulfonylation. nih.gov These reactions are fundamental for creating libraries of derivatives with diverse properties.

Acylation: N-acylation involves the reaction of the N-aminoindazole with an acylating agent, such as an acyl chloride, acid anhydride (B1165640), or an activated carboxylic acid, to form an amide bond. rsc.orgnih.govresearchgate.net For example, N-acylation of indazoles can be achieved using a system of Boc₂O and DMAP to generate a mixed anhydride in situ, which then reacts with the amine. researchgate.net This method provides a practical route to N1-acyl indazoles.

Sulfonylation: Similarly, sulfonylation is achieved by reacting the N-amino group with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield a sulfonamide. This transformation has been demonstrated in the synthesis of N-(4-indazolyl)-4-methylbenzenesulfonamides. researchgate.net

These derivatizations are not only used for creating final compounds but also as a strategy for protecting the N-amino group during subsequent transformations on other parts of the molecule. chemrxiv.org

Table 2: Examples of N-Amine Derivatization on Indazole Analogs

| Reagent | Reaction Type | Product Type | Reference |

| Acyl Chlorides | Acylation | N-Acyl anilines/amines | nih.gov |

| Carboxylic Acids / Boc₂O / DMAP | Acylation | N1-Acyl indazoles | researchgate.net |

| Sulfonyl Chlorides | Sulfonylation | N-Sulfonyl indazoles | researchgate.net |

| Benzotriazole-activated esters | Acylation | Amides | nih.gov |

The N-N bond in N-aminoindazoles and the attached N-ethyl group generally exhibit good stability under a variety of reaction conditions. The N-amino functionality and its alkyl substituents typically remain intact during transformations such as the reduction of a nitro group on the benzene (B151609) ring. For example, the reduction of 6-nitroindazole derivatives to 6-aminoindazoles using Fe/HCl proceeds without cleavage of the N1-alkyl group. nih.gov

Cycloaddition Reactions and Heterocycle Annulation with N-Ethyl-3-nitro-1H-indazol-1-amine Analogs

The indazole scaffold, particularly when functionalized with reactive handles like vinyl or propargyl groups, serves as a building block for constructing more complex, fused heterocyclic systems through cycloaddition and annulation reactions. nih.gov These reactions are powerful tools for generating novel molecular architectures.

1,3-dipolar cycloaddition is a prominent strategy. For instance, N-vinyl-nitroindazoles can react with nitrile imines to form nitroindazole-pyrazoline derivatives. mdpi.com Similarly, N-propargyl-nitroindazoles can undergo copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to yield triazole-substituted nitroindazoles. nih.gov

These reactions often lead to the formation of polycyclic systems. Research has shown the synthesis of various fused heterocycles starting from functionalized indazoles:

Triazino[4,3-b]indazoles: These can be formed through intramolecular cyclization of hydrazone derivatives prepared from heterocyclic diazonium salts and a suitable coupling partner. researchgate.net

Pyrazolo[4,3-b]pyridines: An efficient synthesis has been developed from nitroaryl precursors through a sequence involving a modified Japp–Klingemann reaction. nih.gov

[3+2] Cycloadditions: The reaction of arynes with diazo compounds or sydnones provides a direct route to the indazole core itself, highlighting the utility of cycloaddition chemistry in this field. ucc.ienih.govresearchgate.net

These methodologies demonstrate the capacity of the indazole ring system to participate in annulation reactions, leading to diverse and complex heterocyclic structures. mdpi.com

Table 3: Examples of Cycloaddition and Annulation with Indazole Analogs

| Indazole Analog Reactant | Coreactant | Reaction Type | Product | Reference |

| N-Vinyl-nitroindazoles | Nitrile Imines | 1,3-Dipolar Cycloaddition | Nitroindazole-pyrazoline derivatives | mdpi.com |

| N-Propargyl-nitroindazoles | Organic Azides | Cu(I)-Catalyzed [3+2] Cycloaddition | 1,2,3-Triazole-substituted indazoles | nih.gov |

| 3-Aminoindazole diazonium salt | Active Methylene Compounds | Azo coupling / Cyclization | Triazino[4,3-b]indazole derivatives | researchgate.net |

| o-Haloaryl N-sulfonylhydrazones | - | Intramolecular Cyclization (Cu-catalyzed) | 1H-Indazoles | nih.gov |

1,3-Dipolar Cycloaddition Reactions (e.g., with azides, nitrile imines)

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgslideshare.net The reaction involves a 1,3-dipole, such as an azide (B81097) or a nitrile imine, and a dipolarophile, which is typically an alkene or alkyne. slideshare.netyoutube.com In the context of the this compound scaffold, derivatization to introduce a dipolarophilic moiety, such as a vinyl group, allows for subsequent cycloaddition reactions.

Research on related nitroindazole systems has demonstrated the feasibility of such transformations. For instance, the reaction of N-vinyl-nitroindazoles with nitrile imines, generated in situ from ethyl hydrazono-α-bromoglyoxylates, has been shown to produce nitroindazole-pyrazoline derivatives in good to excellent yields. This highlights a viable pathway for the functionalization of the this compound core.

Furthermore, studies on 3-chloro-6-nitro-1H-indazole derivatives have shown successful 1,3-dipolar cycloaddition reactions with azides. nih.gov These reactions can lead to the formation of two regioisomers, 1,4- and 1,5-disubstituted 1,2,3-triazoles, which can be separated by chromatography. nih.gov The reaction with nitrile oxides has also been explored, leading to the synthesis of isoxazoline-6-nitro-1H-indazole derivatives. nih.gov The regioselectivity of these reactions is a key aspect, with the heteroatom of the dipole typically attacking the less sterically hindered carbon of the dipolarophile. nih.gov

These findings suggest that this compound, after appropriate modification to introduce a dipolarophilic group, can serve as a valuable substrate for 1,3-dipolar cycloaddition reactions, providing access to a diverse range of fused heterocyclic systems with potential biological activities.

Formation of Fused Polycyclic Systems

The indazole scaffold is a versatile building block for the synthesis of fused polycyclic systems. Various strategies can be employed, including intramolecular cyclizations and multicomponent reactions. For instance, the synthesis of novel fused heterocyclic compounds has been achieved starting from 7-amino- nih.govmdpi.comnih.govtriazino[3,4-b] nih.govnih.govresearchgate.netthiadiazine-8-carbonitrile, demonstrating the potential of amino-substituted heterocyclic systems in constructing more complex architectures. researchgate.net

In a similar vein, research on heteroaryl ketones has shown that they can be converted to N-fused heterocycles through an acyl transfer-annulation process. nih.gov This method is driven by aromatization and allows for the synthesis of heavily functionalized N-fused heterocycles from readily available starting materials. nih.gov While not directly demonstrated on the this compound scaffold, this strategy presents a potential avenue for its conversion into novel polycyclic structures.

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid construction of fused heterocyclic systems. For example, fused 2-amino-4-oxo-1,3,5-triazines have been synthesized via microwave-assisted ring closure carbonylation of azahetarylguanidines. researchgate.net This highlights the potential for using microwave irradiation to promote the cyclization of appropriately functionalized this compound derivatives to yield fused polycyclic compounds.

The following table summarizes some examples of fused polycyclic systems synthesized from related heterocyclic scaffolds:

| Starting Scaffold | Reagents/Conditions | Fused Polycyclic System | Reference |

| 7-amino- nih.govmdpi.comnih.govtriazino[3,4-b] nih.govnih.govresearchgate.netthiadiazine-8-carbonitrile | Various electrophiles | Fused indole (B1671886) and pyrimidine (B1678525) systems | researchgate.net |

| Heteroaryl ketones | Alkyl bromides | N-fused heterocycles | nih.gov |

| Azahetarylguanidines | Phenyl isocyanate, microwave irradiation | Fused 1,3,5-triazines | researchgate.net |

| 3-chloro-6-nitro-1H-indazole | Azides, nitrile oxides | Triazolyl and isoxazolinyl-nitroindazoles | nih.gov |

Advanced Functionalization of the Indazole Core

Recent advancements in synthetic methodologies have enabled the precise functionalization of the indazole core, allowing for the introduction of various substituents at specific positions. These methods are crucial for the development of novel indazole-based compounds with tailored properties.

C-H Functionalization Strategies and Regioselectivity

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions. rsc.orgnih.gov For the indazole scaffold, significant progress has been made in the regioselective functionalization of various positions of the ring system. mdpi.comrsc.org

While direct C-H functionalization of this compound has not been extensively reported, studies on related 3-aminoindazoles and 2H-indazoles provide valuable insights into the expected reactivity. The amino group at the N1-position is expected to influence the electronic properties of the indazole ring, thereby directing the regioselectivity of C-H functionalization.

Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of substituted indazoles. acs.org For instance, the reaction of azobenzenes with aldehydes, catalyzed by a rhodium(III) complex, leads to the formation of N-aryl-2H-indazoles through a C-H bond addition and subsequent cyclization. acs.org The regioselectivity of this reaction can be controlled by both electronic and steric factors. acs.org

Recent reviews have summarized the late-stage functionalization of 2H-indazoles via C-H activation, including C3-functionalization through transition metal-catalyzed or radical pathways, as well as functionalization of the benzene ring. rsc.orgresearchgate.net These strategies offer a means to introduce a wide range of functional groups onto the indazole core, enhancing the structural diversity of accessible derivatives.

Halogenation and Cross-Coupling Reactions (e.g., Suzuki Coupling)

Halogenation of the indazole core provides a versatile handle for subsequent cross-coupling reactions, enabling the introduction of a wide array of substituents. The regioselectivity of halogenation is influenced by the electronic nature of the substituents already present on the indazole ring. For instance, the halogenation of pyrazoles, a related heterocyclic system, using N-halosuccinimides has been shown to be an efficient method for the introduction of halogens at the C4-position. researchgate.netbeilstein-archives.org Similarly, the halogenation of 2-aminothiazoles proceeds via an addition-elimination mechanism to yield 2-amino-5-halogenothiazoles. rsc.org Biocatalytic halogenation using vanadium-dependent haloperoxidases offers an environmentally friendly alternative for the halogenation of electron-rich substrates. nih.govnih.gov

Once halogenated, the indazole scaffold can undergo various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most widely used methods for C-C bond formation. nih.gov This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov

Studies on 4-substituted NH-free indazoles have demonstrated the feasibility of regioselective C7 bromination followed by Suzuki-Miyaura cross-coupling to introduce aryl groups at this position. nih.gov The reaction conditions can be optimized to achieve good to excellent yields with a variety of aryl boronic acids. nih.gov Furthermore, copper-catalyzed cross-coupling reactions of 3-aminoindazoles with sulfonyl hydrazides have been developed to synthesize 1,3-substituted aminoindazoles. nih.govresearchgate.net The N¹-selective arylation of 3-aminoindazoles using aryl bromides has also been achieved through copper catalysis. researchgate.net

The following table provides a summary of representative cross-coupling reactions on the indazole scaffold:

| Indazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| 4-Sulfonamido-1H-indazoles | Aryl boronic acids | Pd catalyst, base | C7-arylated indazoles | nih.gov |

| 3-Aminoindazoles | Sulfonyl hydrazides | Cu catalyst | 1,3-Substituted aminoindazoles | nih.govresearchgate.net |

| 3-Aminoindazoles | Aryl bromides | Cu catalyst, DMCDA | N¹-Aryl-3-aminoindazoles | researchgate.net |

These examples underscore the synthetic utility of halogenation and cross-coupling reactions for the derivatization of the indazole core, providing access to a wide range of functionalized molecules with potential applications in various fields.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Literature

A thorough investigation into the spectroscopic and structural characteristics of the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite extensive searches for detailed experimental data, no specific information regarding the Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) analysis of this particular molecule could be retrieved from public databases and scholarly articles.

The inquiry was structured to meticulously gather data for a comprehensive scientific article, focusing on the elucidation of the compound's molecular structure through modern analytical techniques. The intended article was to be organized around a detailed outline, covering various aspects of spectroscopic characterization. However, the foundational data required to populate the sections and subsections of this outline, such as ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry (HRMS), and fragmentation patterns, are not present in the accessible scientific domain.

While general principles of NMR and MS are well-established for the structural analysis of organic compounds, and data for related structures like 1-Ethyl-5-nitro-1H-indazole and other nitro-substituted indazole derivatives exist, this information cannot be extrapolated to definitively describe the specific proton and carbon environments, connectivity, molecular weight, and fragmentation of this compound. The precise substitution pattern of the ethyl group on the exocyclic nitrogen and the nitro group at the 3-position of the indazole ring creates a unique chemical entity for which dedicated spectroscopic analysis is essential for accurate characterization.

Consequently, the generation of a scientifically accurate and data-rich article as per the requested detailed outline is not feasible at this time. The absence of primary research data, including spectra and fragmentation analysis, precludes any meaningful discussion on the following topics for this compound:

Spectroscopic Characterization and Structural Elucidation of N Ethyl 3 Nitro 1h Indazol 1 Amine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Fragmentation Pattern Analysis for Structural Features

Without access to experimental data from the synthesis and characterization of N-Ethyl-3-nitro-1H-indazol-1-amine, any attempt to create the specified article would be purely speculative and would not meet the required standards of scientific accuracy. Further empirical research is necessary to determine the spectroscopic properties of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared spectrum of this compound is characterized by absorption bands corresponding to its distinct functional moieties: the N-H group of the secondary amine, the nitro group, the aromatic indazole ring, and the aliphatic ethyl group. While the precise spectrum for this specific molecule is not publicly available, a detailed analysis can be inferred from the well-established characteristic absorption regions for its constituent groups.

The N-H stretching vibration of the secondary amine is a key feature. Typically, for secondary amines, a single N-H stretching peak is observed. In aromatic secondary amines, this band is expected to appear around 3400 cm⁻¹. spectroscopyonline.com The N-H wagging vibration provides another identifiable peak, generally found in the range of 750 to 700 cm⁻¹. spectroscopyonline.com

The nitro group (NO₂) presents two prominent and characteristic stretching vibrations. The asymmetric stretching vibration is typically strong and found in the region of 1550-1475 cm⁻¹, while the symmetric stretching vibration appears in the 1360-1290 cm⁻¹ range. For nitro-substituted indazole derivatives, these bands are defining features of the spectrum.

Vibrations associated with the indazole ring system include C=C and C=N stretching within the aromatic rings, which typically appear in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The presence of the ethyl group will introduce bands corresponding to aliphatic C-H stretching, typically in the 2975-2850 cm⁻¹ range, as well as C-H bending vibrations at lower wavenumbers.

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

| Secondary Amine (N-H) | Stretch | ~3400 |

| Secondary Amine (N-H) | Wag | 750-700 |

| Nitro Group (NO₂) | Asymmetric Stretch | 1550-1475 |

| Nitro Group (NO₂) | Symmetric Stretch | 1360-1290 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C, C=N | Stretch | 1600-1400 |

| Aliphatic C-H (Ethyl) | Stretch | 2975-2850 |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound has not been reported, extensive structural data is available for the closely related isomer, 1-Ethyl-5-nitro-1H-indazole, providing a strong basis for understanding the solid-state conformation and packing of the target molecule. researchgate.net

In the solid state, the indazole ring system is expected to be essentially planar. For the related compound, 1-Ethyl-5-nitro-1H-indazole, the nitro group is slightly twisted out of the plane of the indazolyl moiety by approximately 4.0 degrees. researchgate.net A significant feature is the orientation of the ethyl group, which in the case of the 5-nitro isomer, is positioned nearly perpendicular to the indazole plane. researchgate.net

The molecular geometry of this compound can be characterized by its bond lengths, bond angles, and dihedral angles. Based on data from its isomer, 1-Ethyl-5-nitro-1H-indazole, the bond lengths within the indazole ring are expected to exhibit typical aromatic character. researchgate.net The N-O bond lengths in the nitro group are anticipated to be around 1.23 Å. researchgate.net The bond connecting the ethyl group to the indazole nitrogen will have a standard single bond length.

The bond angles within the fused five- and six-membered rings of the indazole core will largely be dictated by their aromatic nature, with values close to 120° for the six-membered ring and around 108° for the five-membered ring. The angles around the sp² hybridized nitrogen and carbons of the nitro group will also be approximately 120°.

Dihedral angles are crucial for defining the three-dimensional shape of the molecule. A key dihedral angle will be that which describes the twist of the nitro group relative to the plane of the indazole ring. Another important torsion angle is the N-N-C-C angle, which defines the orientation of the ethyl group with respect to the indazole system. In the 5-nitro isomer, this angle is reported to be 101.4(2)°, indicating a non-planar arrangement. researchgate.net

| Parameter | Atoms Involved (example from 1-Ethyl-5-nitro-1H-indazole) | Value (Å or °) |

| Bond Length | O1-N3 | 1.2322 (19) Å |

| Torsion Angle | O2-N3-C4-C3 | -4.0 (2) ° |

| Torsion Angle | N2-N1-C8-C9 | 101.4 (2) ° |

Data is for the related isomer 1-Ethyl-5-nitro-1H-indazole and serves as a reference. researchgate.net

The crystal packing and supramolecular assembly of this compound will be governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions in the crystal lattice. nih.govnih.gov

For related nitro-containing heterocyclic compounds, Hirshfeld surface analysis reveals that the most significant contributions to crystal packing often come from H···H, O···H/H···O, and C···H/H···C contacts. nih.gov In the case of 1-Ethyl-5-nitro-1H-indazole, the molecular packing is characterized by C-H···O hydrogen bonds, which link molecules into supramolecular chains. researchgate.net

Furthermore, π-π stacking interactions between the aromatic rings of adjacent indazole moieties are expected to play a crucial role in stabilizing the crystal structure. In the 5-nitro isomer, these interactions occur between the five- and six-membered rings of neighboring molecules, with an inter-centroid distance of 3.591(1) Å, consolidating the three-dimensional packing. researchgate.net A similar arrangement of C-H···O hydrogen bonds and π-π stacking is anticipated to dictate the crystal packing of this compound.

The two-dimensional fingerprint plots derived from Hirshfeld surface analysis provide a quantitative breakdown of the different types of intermolecular contacts. For a molecule like this, the plot would likely show a high percentage of H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface, followed by significant contributions from O···H contacts due to the presence of the nitro group and the N-H proton, which can act as hydrogen bond donors and acceptors.

An extensive search for scientific literature and data pertaining to the chemical compound This compound has been conducted. Despite a thorough review of available scientific databases and research articles, no specific computational and theoretical investigations for this particular molecule could be identified.

The performed searches aimed to locate data on the following aspects of this compound, as requested:

Quantum Chemical Calculations (Density Functional Theory - DFT)

Geometry Optimization and Conformational Analysis

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Orbitals)

Electrostatic Potential Mapping and Charge Distribution

Vibrational Frequencies and Spectroscopic Property Predictions

Molecular Modeling and Dynamics Simulations

Conformational Flexibility and Stability of the this compound Scaffold

While research exists on other related indazole derivatives, including those with nitro and ethyl substitutions at different positions, the specific data for this compound is not present in the accessible literature. Therefore, it is not possible to provide the detailed, scientifically accurate article as outlined in the request.

Computational and Theoretical Investigations of N Ethyl 3 Nitro 1h Indazol 1 Amine

Molecular Modeling and Dynamics Simulations

Molecular Dynamics Simulations for Dynamic Behavior and Stability in Solvation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. While specific MD simulation data for N-Ethyl-3-nitro-1H-indazol-1-amine is not extensively available in the public domain, the principles of this methodology can be applied to understand its likely behavior in a solvent.

MD simulations would model the interactions between the this compound molecule and surrounding solvent molecules, such as water or an organic solvent. These simulations can predict how the solvent molecules arrange themselves around the solute and how this solvation shell fluctuates over time. This is crucial for understanding the compound's solubility and the stability of its different conformations.

For instance, simulations could reveal the formation of hydrogen bonds between the nitro group or the amine hydrogen and water molecules. The strength and lifetime of these bonds would provide insights into the compound's stability in an aqueous environment. Furthermore, MD simulations can track the rotational and vibrational motions of the ethyl and nitro groups, indicating their flexibility and the energetic barriers to their rotation. This information is vital for understanding how the molecule interacts with other molecules, such as biological receptors.

Recent research on similar heterocyclic compounds has utilized MD simulations to explore their interactions and stability. For example, molecular dynamics analysis has been employed to study the interaction of 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives with biological targets, providing insights into their potential as therapeutic agents.

Theoretical Studies on Tautomerism and Regioselectivity

Theoretical studies, particularly those employing quantum chemical calculations, are instrumental in understanding the tautomeric preferences and the regioselectivity of reactions involving indazole derivatives.

Indazoles can exist in two primary tautomeric forms: the 1H- and 2H-isomers. Computational studies consistently show that the 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer. researchgate.netnih.gov For the parent indazole molecule, the energy difference is calculated to be around 14.5 kJ·mol⁻¹ in the gas phase and 15.9 kJ·mol⁻¹ in water, with the 1H form being more stable. nih.gov This inherent stability of the 1H-tautomer has been a guiding principle in the synthesis of various indazole-based compounds. researchgate.net

The presence of substituents on the indazole ring can influence the relative stabilities of the tautomers. For this compound, the electron-withdrawing nitro group at the 3-position and the ethylamino group at the N1 position will have specific electronic effects that can be quantified through computational methods like Density Functional Theory (DFT). These calculations help in predicting the equilibrium constant between the tautomeric forms under different conditions.

| Tautomer Comparison | Energy Difference (Gas Phase) | Energy Difference (Water) | Reference |

| 1H-Indazole vs. 2H-Indazole | 14.5 kJ·mol⁻¹ | 15.9 kJ·mol⁻¹ | nih.gov |

This table presents data for the parent indazole. Specific values for this compound would require dedicated computational studies.

Computational chemistry plays a crucial role in predicting the regioselectivity of reactions such as alkylation and amination of the indazole ring. nih.gov The indazole nucleus has two potential sites for electrophilic attack: the N1 and N2 positions. The outcome of the reaction often depends on a delicate balance of electronic and steric factors, as well as the reaction conditions.

DFT calculations can be used to model the reaction pathways for both N1 and N2 substitution. By calculating the energies of the transition states and the final products, chemists can predict which isomer is more likely to form. For instance, in the alkylation of substituted indazoles, DFT calculations have been used to rationalize the observed regioselectivity by considering factors like chelation of the cation by substituents. nih.gov It has been shown that for indazoles with electron-withdrawing groups at the 3-position, N1-alkylation is often favored, a phenomenon that can be explained by the coordination of the cation with the N2 nitrogen and an oxygen atom of the substituent. nih.gov

The regioselectivity of amination reactions can also be explored using similar computational approaches. The electronic properties of the indazole ring, influenced by the nitro and ethyl groups in this compound, will dictate the most nucleophilic nitrogen atom and thus the preferred site of amination.

Mechanistic Predictions and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms and analyzing the transition states involved.

Quantum chemical studies have been used to investigate the mechanisms of various reactions involving heterocyclic compounds. For instance, the mechanism of the synthesis of pyrrolidinedione derivatives has been elucidated through computational analysis of Michael addition, Nef-type rearrangement, and cyclization steps. rsc.org Similar methodologies can be applied to understand the synthesis and reactivity of this compound.

A key outcome of computational mechanistic studies is the determination of activation parameters, such as the activation energy (Ea) and the Gibbs free energy of activation (ΔG‡). These parameters provide a quantitative measure of the kinetic feasibility of a reaction pathway. By comparing the activation energies for different possible pathways, researchers can predict the most likely reaction mechanism.

For example, in a study of a reaction involving nitromethane (B149229) and coumarin, the energy barrier for the deprotonated nitromethane addition was calculated to be 21.7 kJ·mol⁻¹, while a subsequent proton transfer had a much higher barrier of 197.8 kJ·mol⁻¹. rsc.org This type of quantitative data is invaluable for understanding and optimizing reaction conditions.

| Reaction Step | Calculated Activation Energy (kJ·mol⁻¹) | Reference |

| Deprotonated Nitromethane Addition to Coumarin | 21.7 | rsc.org |

| Proton Transfer in Nitromethyl Group | 197.8 | rsc.org |

| Oxygen Atom Migration (Water-Assisted) | 142.4 | rsc.org |

| Cyclization | 11.9 | rsc.org |

This table illustrates the type of data that can be obtained from computational studies on reaction energetics. Specific values for reactions of this compound would require dedicated calculations.

Mechanistic Pathways and Reaction Kinetics in the Synthesis and Transformations of N Ethyl 3 Nitro 1h Indazol 1 Amine

Detailed Reaction Mechanisms for N-Ethyl-3-nitro-1H-indazol-1-amine Formation

The synthesis of this compound can be approached through several synthetic routes, primarily involving the formation of the indazole core followed by or preceded by N-ethylation and nitration. A plausible and efficient method involves the cyclization of an appropriately substituted precursor. One common strategy for constructing the 1H-indazole skeleton is through the intramolecular cyclization of N-nitroso-o-toluidines. google.com Another powerful method is the Davis-Beirut reaction, which utilizes in situ generated nitroso intermediates for the formation of various indazole derivatives. acs.orgnih.gov

A potential synthetic pathway could involve the reaction of a suitably substituted o-nitroaniline derivative. For instance, a route could begin with the ethylation of a protected 2-amino-nitro-toluene precursor, followed by diazotization and cyclization. Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated nitrobenzene (B124822) with ethylhydrazine (B1196685) could be envisioned, followed by cyclization. The synthesis of 1-aryl-5-nitro-1H-indazoles has been successfully achieved through the preparation of arylhydrazones followed by deprotonation and SNAr ring closure. mdpi.com

Investigation of Key Intermediates (e.g., Nitrosoarene intermediates)

A key feature in many indazole syntheses is the involvement of highly reactive intermediates. In pathways analogous to the Davis-Beirut reaction, a crucial intermediate would be a nitrosoarene species. acs.orgnih.gov This reaction generates a key nitroso imine or nitroso benzaldehyde (B42025) intermediate in situ under redox-neutral conditions. acs.orgnih.gov The subsequent N-N bond-forming heterocyclization between a nucleophilic and an electrophilic nitrogen atom leads to the indazole ring system. acs.orgnih.gov

For the specific synthesis of this compound, a hypothetical pathway could involve the base-mediated in situ conversion of an o-nitrobenzyl alcohol derivative to an o-nitrosobenzaldehyde. organic-chemistry.org This intermediate can then react with ethylamine (B1201723) to form a nitroso imine, which would subsequently cyclize to form the indazole ring. The presence of water can be critical in these reactions, as it can add to the nitroso imine intermediate, leading to competitive reaction pathways. acs.orgnih.gov

Role of Catalysts and Ligands in Reaction Efficacy and Selectivity

Catalysts and ligands play a pivotal role in directing the efficacy and selectivity of indazole synthesis. For instance, in syntheses involving cross-coupling reactions to form the indazole ring, palladium catalysts are often employed. nih.gov The choice of ligand, such as t-Bu3PHBF4, can be critical for achieving high yields and regioselectivity in the intramolecular N-arylation step. organic-chemistry.org

Copper catalysts are also widely used, particularly in one-pot, multi-component reactions. For example, copper(I) oxide nanoparticles (Cu₂O-NP) have been shown to be effective in the synthesis of 2H-indazole derivatives from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.org In the synthesis of 1-aryl-1H-indazoles, copper(I) iodide (CuI) has been used to catalyze the cyclization of hydrazones. mdpi.com The selection of the appropriate catalyst and ligand system is crucial for overcoming activation barriers and controlling the regiochemical outcome of the cyclization.

Table 1: Representative Catalytic Systems in Indazole Synthesis

| Catalyst | Ligand | Solvent | Reaction Type | Reference |

| Palladium | t-Bu₃PHBF₄ | DMSO | Intramolecular N-arylation | organic-chemistry.org |

| Copper(I) oxide (Cu₂O-NP) | None | PEG 300 | Three-component reaction | organic-chemistry.org |

| Copper(I) iodide (CuI) | None | DMF | Hydrazone cyclization | mdpi.com |

Kinetic Studies and Rate Law Determination

Specific kinetic studies and rate law determinations for the formation of this compound are not extensively reported in the available literature. However, understanding the kinetics of related indazole syntheses can provide valuable insights.

Determination of Reaction Orders with Respect to Reactants and Catalysts

To determine the rate law for the formation of this compound, a series of experiments would be necessary. By systematically varying the initial concentrations of the reactants (e.g., the substituted aniline (B41778) precursor, ethylating agent, and cyclization catalyst) and measuring the initial reaction rate, the order of the reaction with respect to each component can be determined. For catalyzed reactions, the dependence of the rate on the catalyst concentration would also be established. This data would allow for the formulation of a rate law, expressed as:

Rate = k[Reactant A]x[Reactant B]y[Catalyst]z

where k is the rate constant, and x, y, and z are the reaction orders.

Isotope Effects and Their Mechanistic Implications

Kinetic isotope effect (KIE) studies can provide profound insights into the reaction mechanism, particularly the rate-determining step. For the synthesis of this compound, substituting a specific atom with its heavier isotope at a position involved in bond breaking or formation in the rate-determining step would lead to a change in the reaction rate. For example, if a C-H bond is broken in the rate-determining step of the cyclization, replacing hydrogen with deuterium (B1214612) would result in a primary kinetic isotope effect (kH/kD > 1). The magnitude of the KIE can help to elucidate the transition state structure.

Mechanistic Insights into Functional Group Interconversions (e.g., Nitro Reduction)

A key functional group transformation for this compound is the reduction of the nitro group to an amine, which would yield N-Ethyl-1H-indazol-1,3-diamine. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry with several available methods. wikipedia.org

The mechanism of nitro group reduction typically proceeds through a series of intermediates. Under acidic conditions with a metal catalyst such as iron (Fe) or tin (Sn), the reaction is thought to involve the stepwise reduction of the nitro group. commonorganicchemistry.comyoutube.com The process generally involves the formation of a nitroso intermediate, followed by a hydroxylamine, and finally the amine.

A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate. commonorganicchemistry.comijrar.org The reaction proceeds on the surface of the catalyst where the nitro group is reduced. The choice of reducing agent can be crucial for chemoselectivity, especially if other reducible functional groups are present in the molecule. For instance, reagents like sodium sulfide (B99878) (Na₂S) can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes | Reference |

| H₂/Pd-C | Catalytic hydrogenation | Effective for aromatic and aliphatic nitro groups | commonorganicchemistry.com |

| Fe/Acid | Acidic | Mild conditions, tolerates other reducible groups | commonorganicchemistry.com |

| SnCl₂ | Acidic | Mild conditions | wikipedia.org |

| Sodium Dithionite (Na₂S₂O₄) | Basic | Used for the reduction of N-ethyl-3-nitro indole (B1671886) | ijrar.org |

The Stereoselective Synthesis of this compound: An Uncharted Territory in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and drug development. For the specific molecule, this compound, a comprehensive review of existing scientific literature reveals a significant gap in the exploration of its stereochemical synthesis. Despite the importance of chiral amines and the prevalence of the indazole scaffold in pharmacologically active compounds, dedicated research into the stereochemical control and diastereoselectivity of this compound's synthetic pathways appears to be limited or not publicly available.

While general methods for the synthesis of indazole derivatives and the asymmetric synthesis of other heterocyclic amines are documented, specific methodologies applicable to the chiral center at the N1-amino position of this particular molecule are not described in the reviewed literature. Research into the asymmetric functionalization of the indazole ring has predominantly focused on the C3 position, yielding valuable insights into controlling stereochemistry at carbon centers within the indazole core. For instance, copper-hydride catalyzed C3-allylation of N-(benzoyloxy)indazoles has been shown to produce C3-quaternary chiral centers with high enantioselectivity. However, these methods are not directly transferable to establishing a chiral center on the exocyclic N1-amino group.

The stereoselective synthesis of N-heterocyclic amines has been approached through various strategies, including enzymatic resolutions and asymmetric catalysis. These methods often involve the use of chiral catalysts, auxiliaries, or reagents to induce stereoselectivity in reactions such as N-alkylation or N-amination. In principle, a chiral auxiliary attached to the ethyl group or the indazole nitrogen, or the use of a chiral catalyst during the N-ethylation or N-amination step, could potentially control the stereochemistry at the N1-amino position of a suitable precursor. However, the application of these principles to 3-nitro-1H-indazol-1-amine or its derivatives has not been reported.

Similarly, the diastereoselective synthesis of related compounds often relies on the influence of existing stereocenters within the molecule to direct the formation of new ones. For this compound, this would necessitate a chiral precursor that could direct the ethylation or amination step. The scientific literature surveyed does not provide examples of such diastereoselective routes for this specific compound.

Potential Molecular Interactions and Mechanistic Insights of N Ethyl 3 Nitro 1h Indazol 1 Amine Derivatives

Molecular Docking Studies with Biological Targets

Elucidation of Binding Modes and Key Interacting Residues

Molecular docking simulations of analogous indazole compounds have revealed common binding patterns within the active sites of various proteins. For instance, studies on 3-chloro-6-nitro-1H-indazole derivatives targeting Leishmania trypanothione (B104310) reductase have demonstrated that the indazole core can fit into specific binding pockets. nih.gov It is plausible that N-Ethyl-3-nitro-1H-indazol-1-amine would adopt a similar orientation, with the indazole ring system serving as a crucial anchor.

In many kinase inhibitor complexes, the 1H-indazole-3-amine scaffold is recognized as an effective "hinge-binding" fragment. nih.gov This suggests that the 1-amino group of this compound could form critical hydrogen bonds with the backbone of a protein's hinge region, a common interaction mode for ATP-competitive inhibitors. For example, in studies of 1H-indazol-3-amine derivatives as inhibitors of fibroblast growth factor receptor 1 (FGFR1), the 3-aminoindazole group was observed to occupy the hinge region, forming hydrogen bonds with residues such as Ala564 and Glu562. nih.gov The phenyl ring of the indazole often engages in π–π stacking interactions with aromatic residues like Phe489. nih.gov

Furthermore, docking studies of 3-amino substituted azaindazoles with the MDM2 receptor have shown interactions with amino acids like GLN72 and HIS73. jocpr.comresearchgate.net Although a different target, this highlights the capacity of the amino-indazole scaffold to interact with key polar residues.

Based on these related studies, a hypothetical binding mode for this compound could involve the key interactions summarized in the table below.

| Functional Group | Potential Interacting Residues | Type of Interaction |

| 1-Amine | Alanine, Glutamic Acid | Hydrogen Bonding |

| Indazole Ring | Phenylalanine | π–π Stacking |

| N-Ethyl Group | Valine, Alanine | Hydrophobic Interactions |

| 3-Nitro Group | Aspartic Acid, Glutamic Acid | Electrostatic/Dipole Interactions |

Analysis of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

The specific functional groups of this compound are poised to engage in a variety of non-covalent interactions that stabilize its binding to a biological target.

Hydrogen Bonding: The 1-amino group is a primary hydrogen bond donor. As seen with related compounds, this moiety is critical for anchoring the ligand within a binding site. nih.gov The nitrogen atoms of the indazole ring can also act as hydrogen bond acceptors. mdpi.com The presence of the N-ethyl group at the 1-position does not preclude the amine from participating in these crucial interactions.

Hydrophobic Interactions: The ethyl group at the N1 position introduces a hydrophobic element. This group can engage in van der Waals interactions with nonpolar amino acid residues within the binding pocket, such as valine and alanine. nih.gov The benzene (B151609) portion of the indazole ring also contributes to hydrophobic interactions and can participate in π-π stacking with aromatic amino acid side chains. nih.gov

Electrostatic Interactions: The 3-nitro group is a strong electron-withdrawing group, creating a significant dipole moment. This can lead to favorable electrostatic and dipole-dipole interactions with polar or charged residues in the binding site. The nitro group's oxygen atoms can also act as hydrogen bond acceptors.

A summary of the potential interactions is provided in the following table:

| Interaction Type | Contributing Moiety | Potential Interacting Partner |

|---|---|---|

| Hydrogen Bond Donor | 1-Amine | Carbonyl backbones of amino acids (e.g., Alanine, Glutamic Acid) |

| Hydrogen Bond Acceptor | Indazole Nitrogens, 3-Nitro Group Oxygens | Amine or hydroxyl side chains of amino acids |

| Hydrophobic/van der Waals | N-Ethyl Group, Indazole Benzene Ring | Alkyl and aromatic side chains (e.g., Valine, Phenylalanine) |

| π-π Stacking | Indazole Ring | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

While specific SAR studies for this compound are not documented, analysis of related compounds allows for inferences about how each functional group might influence its biological activity.

Influence of N-Ethyl Group on Molecular Recognition

The N-alkylation of indazoles is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. nih.govnih.gov The N-ethyl group in this compound likely plays several roles in molecular recognition.

The regiochemistry of N-alkylation is also critical, as N1- and N2-alkylated indazoles often exhibit different biological profiles. nih.gov The N1-substitution in the specified compound directs the orientation of the rest of the molecule within a binding site.

Impact of the 3-Nitro Group on Interaction Specificity

The nitro group is a potent electron-withdrawing group that significantly influences the electronic properties of the indazole ring. svedbergopen.com This electronic modulation can affect the strength of hydrogen bonds formed by the nearby amino group and the indazole nitrogens.

The nitro group itself can participate in specific interactions. Its strong negative electrostatic potential makes it a potential hydrogen bond acceptor and allows for dipole-dipole interactions with polar residues in a protein's active site. In some contexts, the presence of a nitro group has been shown to be important for activity. For example, substitution of a phenylsulfonyl group with a nitro group on an indazole core resulted in equipotent derivatives, suggesting the nitro group can be a favorable substituent. nih.gov However, the positioning of the nitro group is crucial, as its location can dramatically alter biological activity. mdpi.com

Role of the 1-Amine Moiety in Ligand-Target Binding

The 1-amino group is a key feature for the molecular interactions of this compound. As previously mentioned, the 1H-indazole-3-amine structure is a well-established hinge-binding motif in many kinase inhibitors. nih.gov This is due to its ability to form multiple hydrogen bonds with the protein backbone in the hinge region, a critical anchoring point for many inhibitors.

In a study on 1H-indazol-3-amine derivatives as FGFR1 inhibitors, the 3-aminoindazole group formed three hydrogen bonds with the hinge residues Ala564 and Glu562. nih.gov This demonstrates the importance of the amino group for high-affinity binding. The basicity of the amino group, which can be modulated by other substituents on the indazole ring, will also influence its ability to form these crucial interactions. The presence of the electron-withdrawing 3-nitro group would be expected to decrease the basicity of the 1-amino group.

Conformational Dynamics of this compound in Biological Milieus

In the case of this compound, key rotational bonds would include the N-N bond of the pyrazole (B372694) ring, the C-N bond of the ethylamino group, and the C-N bond of the nitro group. The dynamics of these groups, particularly in the complex and heterogeneous environments found in biological systems, would dictate the molecule's accessible conformational states.

Research on related fused tricyclic pyrazole derivatives, such as substituted benzo[g]indazoles, highlights that these systems are often characterized by a high degree of conformational restriction. nih.gov This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. The geometry of these constrained analogs has been optimized in computational studies using methods like MOPAC2012 (AM1 method) to understand their three-dimensional structures. nih.gov For this compound, the planarity of the indazole ring, coupled with the electronic effects of the electron-withdrawing nitro group, would significantly influence the rotational barrier of the N-ethylamino group. The interplay between the steric bulk of the ethyl group and the electronic character of the nitro group would define the preferred orientation of the N-amine substituent relative to the core ring structure, which is a crucial factor for molecular recognition by a biological receptor.

Computational Prediction of Interaction Efficacy and Selectivity

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand might bind to a protein and for estimating its binding affinity. These in silico techniques are instrumental in rational drug design and have been widely applied to various indazole derivatives to predict their efficacy and selectivity against different biological targets. jocpr.comnih.govnih.gov

Molecular docking studies on various N-amino and substituted indazole derivatives have been performed to elucidate their binding modes and energies with cancer-related proteins and enzymes. jocpr.comnih.gov For instance, derivatives of 3-amino-azaindazole have been docked against the Murine double minutes-2 (MDM2) receptor and the Peripheral Benzodiazepine Receptor (PBR), showing significant binding interactions. jocpr.comjocpr.com Similarly, 3-carboxamide indazole derivatives were docked with a renal cancer-related protein (PDB: 6FEW), identifying compounds with high binding energies. nih.gov

More advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to refine binding free energy calculations from docking and MD simulation results. A study on 3-chloro-6-nitro-1H-indazole derivatives targeting Leishmania infantum trypanothione reductase (TryR) employed this method to validate docking scores, revealing that intermolecular interactions were driven by both van der Waals and electrostatic energies. nih.gov Such studies not only predict binding affinity but also provide detailed insights into the specific amino acid residues that are crucial for binding, guiding the design of more potent and selective inhibitors.

The following tables summarize findings from computational studies on related indazole derivatives, illustrating the types of interactions and binding energies that could be anticipated for this compound.

Table 1: Predicted Binding Efficacy of Indazole Derivatives Against Various Protein Targets

| Compound Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Computational Method |

|---|---|---|---|---|

| 3-Amino-azaindazole Derivatives | MDM2-p53 | -359.20 | GLN72, HIS73 | Molecular Docking (HEX 6.3) |

| 3-Amino-azaindazole Derivatives | PBR | -257.92 to -286.37 | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | Molecular Docking (HEX 6.3) |

| 3-Carboxamide Indazole Derivatives | Renal Cancer Protein (6FEW) | High (Specific values not detailed) | Not specified | Molecular Docking (Autodock 4) |

| 3-Chloro-6-nitro-1H-indazole Derivative | Leishmania Trypanothione Reductase (TryR) | -40.02 (Net binding energy) | Not specified | MM/GBSA |

Data sourced from studies on analogous indazole structures. jocpr.comnih.govnih.govjocpr.com

Table 2: Interaction Details for a Highly Active 3-Amino-azaindazole Derivative

| Ligand | Target Protein | Binding Energy (kcal/mol) | Hydrogen Bond Interactions | Hydrophobic/Other Interactions |

|---|---|---|---|---|

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2-p53 | -359.20 | HIS73, GLN72 | Not specified |

This table highlights the specific interactions for a potent compound from a study on related azaindazoles. jocpr.comjocpr.com

These computational findings for analogous compounds underscore the potential of the indazole scaffold to form strong interactions with various biological targets. The presence and position of the nitro group and the N-ethylamino substituent on the this compound molecule would be critical in determining its specific binding profile and selectivity.

Future Research Directions and Outlook in N Ethyl 3 Nitro 1h Indazol 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The advancement of N-Ethyl-3-nitro-1H-indazol-1-amine chemistry is contingent on the development of efficient and sustainable methods for its synthesis. While general routes to indazole derivatives exist, future research should focus on optimizing these pathways with green chemistry principles to enhance yield, reduce waste, and improve safety and environmental impact.

Current strategies for synthesizing substituted indazoles often involve multi-step processes, such as the reaction of nitroanilines with nitrites, followed by reduction and further modification. google.comchemicalbook.com For instance, a common approach involves the diazotization and cyclization of an appropriately substituted aniline (B41778) precursor. google.com Another innovative, transition-metal-free method involves reacting N-tosylhydrazones with nitroaromatic compounds. rsc.org

Future research should aim to refine these processes. This includes exploring one-pot reactions to minimize intermediate isolation steps, thereby saving time and resources. The use of alternative energy sources like microwave irradiation or sonication could accelerate reaction times and improve yields. A critical area of development is the adoption of sustainable practices, as detailed in the table below.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Methodology | Potential Advantages | Research Focus |

| Catalytic Systems | Increased reaction efficiency, higher selectivity, lower energy requirements, and use of non-stoichiometric reagents. | Development of novel organocatalysts or transition-metal catalysts for key bond-forming steps. |

| Green Solvents | Reduced environmental toxicity, enhanced biodegradability, and improved worker safety compared to traditional volatile organic solvents. | Investigation of bio-based solvents, ionic liquids, or deep eutectic solvents as reaction media. |

| Flow Chemistry | Superior control over reaction parameters (temperature, pressure), enhanced safety for hazardous reactions, and improved scalability. | Design and optimization of a continuous flow process for the synthesis and purification of the target compound. |

| Atom Economy | Maximization of the incorporation of all materials used in the process into the final product, leading to less waste. | Designing synthetic routes, such as cycloaddition reactions, that maximize the incorporation of all atoms from the starting materials. nih.gov |

Exploration of Diverse Derivatization Strategies for Enhanced Molecular Properties

The true potential of this compound lies in its capacity for derivatization. Modifying its structure allows for the fine-tuning of its physicochemical properties. Future research should systematically explore derivatization at multiple sites on the molecule to create a library of novel compounds.

Key sites for derivatization include:

The Nitro Group: The electron-withdrawing nitro group can be reduced to an amine, which serves as a versatile handle for subsequent reactions like acylation or sulfonylation, leading to a wide array of amide and sulfonamide derivatives. nih.gov

The Indazole Ring: Electrophilic aromatic substitution on the benzene (B151609) portion of the indazole ring could introduce various functional groups. Furthermore, the N-2 position of the indazole ring is a potential site for alkylation or arylation, which can significantly alter the molecule's steric and electronic properties. nih.govresearchgate.net

The N-Ethylamino Group: The secondary amine of the N-ethylamino substituent is a nucleophilic center that can be further functionalized. For example, late-stage diversification through reductive alkylation, similar to methods used in peptide chemistry, could introduce a variety of substituents. nih.gov

These derivatization strategies can be guided by the successful functionalization of other nitroindazole systems, where moieties like triazoles and pyrazoles have been introduced via cycloaddition reactions to create more complex heterocyclic systems. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for accelerating chemical research. Applying advanced modeling techniques to this compound can provide deep insights into its properties and guide the synthesis of new derivatives with desired characteristics, saving significant experimental time and resources.

Future computational studies should focus on several key areas:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to calculate the molecule's electronic structure, predict its reactivity (e.g., sites susceptible to nucleophilic or electrophilic attack), and simulate spectroscopic data (NMR, IR) to aid in structural confirmation. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its derivatives in various environments, such as different solvents or in the presence of biological macromolecules, to understand conformational preferences and intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating their properties, QSAR models can be built to correlate specific structural features with desired functions, enabling the predictive design of molecules with enhanced properties. researchgate.net

Table 2: Computational Modeling Techniques and Their Applications

| Modeling Technique | Application | Predicted Properties and Insights |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. | Electron density distribution, orbital energies, reaction pathways, activation barriers, spectroscopic signatures. nih.gov |

| Molecular Docking | Predicting binding modes and affinities. | Identification of potential binding interactions with target proteins or receptors, guiding the design of bioactive molecules. nih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions over time. | Conformational flexibility, solvent effects, stability of molecular complexes, calculation of binding free energies. nih.gov |

Integration of this compound in Complex Chemical Systems

A crucial aspect of future research is to understand how this compound can be integrated as a building block into larger, more complex chemical systems. Its distinct functional groups make it an attractive component for constructing supramolecular assemblies, functional materials, and advanced organic scaffolds.

Potential areas of exploration include:

Supramolecular Chemistry: The indazole ring can participate in π–π stacking, while the nitro and amino groups can form strong hydrogen bonds. researchgate.netresearchgate.net Research could explore the self-assembly of the molecule or its derivatives into well-defined supramolecular structures like liquid crystals or gels.

Coordination Chemistry: The nitrogen atoms of the indazole ring and the exocyclic amine can act as ligands, coordinating with metal ions to form novel metal-organic complexes. These complexes could exhibit interesting catalytic, magnetic, or optical properties.

Polymer Chemistry: The molecule could be functionalized with polymerizable groups and incorporated as a monomer into polymer chains. This could impart specific properties, such as thermal stability or specific recognition capabilities, to the resulting material.

By investigating its behavior in these complex environments, researchers can unlock new applications and further expand the chemical utility of the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.